molecular formula C6H8Cl2N2O2 B1329273 1,3-Dichloro-5-ethyl-5-methylhydantoin CAS No. 89415-87-2

1,3-Dichloro-5-ethyl-5-methylhydantoin

Cat. No. B1329273
CAS RN: 89415-87-2
M. Wt: 211.04 g/mol
InChI Key: OFTZZDZZNXTWFO-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-ethyl-5-methylhydantoin is a derivative of hydantoin, which is a class of heterocycles known for their broad range of biological activities. These activities include anticonvulsant, antiarrhythmic, antimuscarinic, antineuralgic, and anticancer properties. Hydantoins and their derivatives are also significant in organic synthesis, particularly as starting materials for the preparation of synthetic intermediates with applications in therapeutics, as well as fungicides and herbicides. Additionally, they are widely used for the sequence analysis of polypeptides and proteins, such as in Edman degradation .

Synthesis Analysis

The synthesis of hydantoin derivatives can be achieved through various methods. One efficient approach is the three-component one-pot synthesis, which involves the reaction of amino acid esters with primary amines and a thiocarbonyl transfer reagent, such as 1-(methyldithiocarbonyl)imidazole. This method allows for the creation of a broad range of substituted hydantoins, including 2-thiohydantoins, under mild and non-hazardous conditions .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 1,3-dichloro-5-ethyl-5-methylhydantoin, they do mention the structural characterization of related compounds. For instance, the structural characterization of a novel bicyclic thiohydantoin fused to pyrrolidine was performed using techniques such as NMR, FT-IR, MS, HRMS, and single crystal X-ray diffraction. These techniques are essential for determining the stereochemistry and molecular structure of hydantoin derivatives .

Chemical Reactions Analysis

Hydantoin derivatives can participate in various chemical reactions. For example, 1,3-dibromo-5,5-dimethylhydantoin is used in the acid-catalyzed bromination of aromatic compounds, demonstrating the reactivity of halogenated hydantoins in electrophilic aromatic substitution reactions . Additionally, 1,3-dichloro-5,5-dimethylhydantoin has been utilized as a catalyst in the solvent-free synthesis of 1,8-dioxo-octahydro-xanthenes, indicating its potential as a catalyst in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dichloro-5-ethyl-5-methylhydantoin are not explicitly detailed in the provided papers. However, the general properties of hydantoins can be inferred from their applications and synthesis methods. They are typically stable under a variety of conditions and can be synthesized in high yields using simple and environmentally benign methods. The acid dissociation constants of related compounds have been determined using potentiometric titration, suggesting that hydantoins can exhibit different levels of acidity depending on their substitution patterns .

Scientific Research Applications

  • Crystallisation and Crystal Growth Studies :

    • Beilles et al. (2001) explored the preferential crystallisation and crystal growth of 5-ethyl-5-methylhydantoin. They found that this compound can be separated by means of auto-seeded and polythermic preferential crystallisation in water, highlighting its potential in crystallographic applications (Beilles et al., 2001).
  • Photostability Studies :

    • Sarker et al. (2012) investigated the photostability of isovaline and its precursor, 5-ethyl-5-methylhydantoin, under simulated space radiations. Their findings provide insights into the structural stability of these compounds against UV and γ-ray photons, relevant for astrobiological research (Sarker et al., 2012).
  • Oxidation Studies :

    • Zolfigol et al. (2005) utilized 1,3-dichloro-5,5-dimethylhydantoin as an effective oxidizing agent for the oxidation of urazoles to triazolinediones. This showcases its role in facilitating chemical reactions under
    mild conditions .
  • Glass Forming Ability and Crystallization :

    • Atawa et al. (2018) conducted a study on the glass forming ability and crystallization from the amorphous state of 5-ethyl-5-methylhydantoin. This research is significant for understanding the material properties and potential pharmaceutical applications of this compound (Atawa et al., 2018).
  • Catalysis in Synthesis :

    • Farhad et al. (2012) reported the use of 1,3-dichloro-5,5-dimethylhydantoin as a catalyst in the solvent-free synthesis of 1,8-dioxo-octahydro-xanthenes. This demonstrates the compound's utility as a catalyst in organic synthesis, providing a more environmentally friendly approach (Farhad et al., 2012).
  • Corrosion Inhibition Studies :

    • Olasunkanmi et al. (2018) explored the use of hydantoin derivatives, including 1,3-dibromo-5,5-dimethylhydantoin, as corrosion inhibitors for mild steel in acidic solutions. Their findings are vital for industrial applications where corrosion prevention is crucial (Olasunkanmi et al., 2018).
  • Chemoselective Cleavage and Synthesis Applications :

    • Khazaei et al. (2005) demonstrated the use of 1,3-dichloro-5,5-dimethylhydantoin in the microwave-assisted chemoselective cleavage of oximes to their corresponding carbonyl compounds. This signifies its
    role in facilitating efficient and selective chemical transformations .
  • Antimicrobial Applications :
    • Luo et al. (2017) developed an antimicrobial N-halamine coating on cotton fabric using 5,5-dimethylhydantoin derivatives. This research is significant for medical and textile industries, where antimicrobial properties are highly desired (Luo et al., 2017).

Safety And Hazards

1,3-Dichloro-5-ethyl-5-methylhydantoin may cause burns and skin sensitization . It is classified as Acute toxicity - Category 4, Oral; Skin corrosion, Sub-category 1B; Skin sensitization, Category 1; Acute toxicity - Category 3, Inhalation; Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 .

properties

IUPAC Name

1,3-dichloro-5-ethyl-5-methylimidazolidine-2,4-dione
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InChI

InChI=1S/C6H8Cl2N2O2/c1-3-6(2)4(11)9(7)5(12)10(6)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTZZDZZNXTWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4035839
Record name 1,3-Dichloro-5-ethyl-5-methylhydantoin
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Molecular Weight

211.04 g/mol
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Physical Description

Dry Powder, Halohydantoins: Usually off-white solids; [Reference #1]
Record name 2,4-Imidazolidinedione, 1,3-dichloro-5-ethyl-5-methyl-
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Product Name

1,3-Dichloro-5-ethyl-5-methylhydantoin

CAS RN

89415-87-2
Record name 1,3-Dichloro-5-ethyl-5-methylhydantoin
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Record name 1,3-DICHLORO-5-ETHYL-5-METHYLHYDANTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
9
Citations
EP Number - fit.edu
1, 3-DICHLORO-5, 5-DIMETHYLHYDANTOIN CORROSIVE 0.2 MG/M3 1 0.2 MG/M3 2 0.4 MG/M3 1 118-52-5 1, 3-DICHLORO-5-ETHYL-5-METHYLHYDANTOIN CORROSIVE 0.2 MG/…
Number of citations: 0 www.fit.edu
EM Branch - 2013 - Citeseer
Environmental Monitoring Branch (EM) is to monitor pesticide residues in surface waters with urban runoff inputs. Recent monitoring efforts have identified urban runoff as a major …
Number of citations: 3 citeseerx.ist.psu.edu
M Ludensky - International Biodeterioration & Biodegradation, 2003 - Elsevier
Control of biofilms in industrial water systems is an important component of any successful water treatment program. Although most microorganisms in industrial systems are associated …
Number of citations: 88 www.sciencedirect.com
M Falkiewicz-Dulik, K Janda, G Wypych - 2015 - books.google.com
Handbook of Material Biodegradation, Biodeterioration, and Biostabilization, Second Edition gives extensive information on the microorganisms involved in the biodegradation of …
Number of citations: 68 books.google.com
P Bajpai - Pulp and Paper Industry, 2015 - ncbi.nlm.nih.gov
Methods used to control microbiological problems are discussed. Good housekeeping and regular inspection of all areas, effective boilouts, and regularly scheduled washups reduce …
Number of citations: 20 www.ncbi.nlm.nih.gov
M Floor - open.alberta.ca
Alberta Environment undertook the collection, consolidation and analysis of pesticide sales data from pesticide vendors in Alberta in 1998. The objective was to document the volume …
Number of citations: 0 open.alberta.ca
BG Prajapati, N Ratnakar - International Journal of PharmTech …, 2009 - researchgate.net
Recent developments in technology have presented viable dosage alternatives for patients who may have difficulty swallowing tablets or liquids. Traditional tablets and capsules …
Number of citations: 155 www.researchgate.net
LH Keith, M Walker - 1992 - books.google.com
EPA's Pesticide Fact Sheet Database presents a comprehensive source of information on several hundred pesticides and pesticide formulations. Pesticides are quickly and easily …
Number of citations: 104 books.google.com
J Lagiere, NH El Najjar, K Dubourg, S Labarthe… - Revue des sciences de …, 2017 - erudit.org
Cet article présente une revue bibliographique sur la désinfection des eaux de piscines par le brome, sur les mécanismes de formation et le mode d'action du désinfectant, l'acide …
Number of citations: 1 www.erudit.org

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